Ethyl difluoro(trimethylsilyl)acetate
Overview
Description
Ethyl difluoro(trimethylsilyl)acetate is a chemical compound with the molecular formula C7H14F2O2Si. It is known for its unique properties, including the presence of both difluoromethyl and trimethylsilyl groups. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Ethyl difluoro(trimethylsilyl)acetate is a reagent used in organic synthesis . It is primarily targeted at carbon atoms in organic compounds, where it can introduce a difluoromethyl group . This group can significantly alter the properties of the target molecule, making it a valuable tool in the development of new pharmaceuticals and other biologically active compounds .
Mode of Action
The mode of action of this compound involves the transfer of a difluoromethyl group to a target molecule . This process is facilitated by the presence of a trimethylsilyl group in the this compound molecule, which acts as a leaving group, allowing the difluoromethyl group to form a bond with the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound will depend on the specific target molecule. The introduction of a difluoromethyl group can significantly alter the properties of the target molecule, potentially affecting its reactivity, stability, and interactions with other molecules . This can have downstream effects on various biochemical pathways, particularly in the context of drug development.
Pharmacokinetics
As a reagent used in organic synthesis, it is likely that these properties would be significantly influenced by the specific context in which it is used, including the nature of the target molecule and the conditions of the reaction .
Result of Action
The primary result of the action of this compound is the introduction of a difluoromethyl group into a target molecule . This can significantly alter the properties of the target molecule, potentially enhancing its reactivity, stability, or interactions with other molecules . In the context of drug development, this could lead to the creation of new pharmaceuticals with improved efficacy, safety, or pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl difluoro(trimethylsilyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with difluorocarbene, generated in situ from difluoromethylating agents such as difluoromethyltrimethylsilane. The reaction typically requires the presence of a base, such as cesium fluoride, and a catalyst, such as copper(I) iodide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl difluoro(trimethylsilyl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The ester group in this compound can be hydrolyzed to form difluoroacetic acid and trimethylsilyl alcohol.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Cesium fluoride, potassium fluoride
Catalysts: Copper(I) iodide, palladium catalysts
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis yields difluoroacetic acid, while cross-coupling reactions produce various difluoromethylated aromatic compounds .
Scientific Research Applications
Ethyl difluoro(trimethylsilyl)acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl difluoro(trimethylsilyl)acetate can be compared with other difluoromethylating agents, such as:
Difluoromethyltrimethylsilane: Similar in structure but lacks the ester group, making it less versatile in certain reactions.
Difluoromethylphenylsulfone: Another difluoromethylating agent with different reactivity and applications.
Ethyl difluoroacetate: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
This compound stands out due to its unique combination of difluoromethyl and trimethylsilyl groups, providing a versatile tool for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-trimethylsilylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAKYYSMROBYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374562 | |
Record name | Ethyl trimethylsilyldifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205865-67-4 | |
Record name | Ethyl trimethylsilyldifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl difluoro(trimethylsilyl)acetate enable the synthesis of difluoromethylated pyridines?
A1: This reagent participates in copper-promoted cross-coupling reactions with halopyridines. [] The reaction proceeds through a nucleophilic substitution mechanism, where the halopyridine acts as the electrophile. Subsequent decarboxylation then yields the desired difluoromethylated pyridine product. This synthetic route is considered efficient and convenient for accessing this important class of compounds.
Q2: What makes this compound particularly useful for incorporating difluoromethylene groups?
A2: This reagent serves as a precursor to difluorocarbene (:CF2) or its synthetic equivalents. [] The trimethylsilyl group can be readily cleaved under various reaction conditions, generating the reactive difluorocarbene species. This carbene can then undergo a range of transformations, including cyclopropanation and insertion reactions, enabling the incorporation of the difluoromethylene (CF2) unit into target molecules.
Q3: Can this compound be used to synthesize other heterocycles besides pyridines?
A3: While the provided research focuses on pyridine synthesis, the underlying reactivity principles suggest broader applications. [, ] this compound can potentially be utilized to synthesize other difluoromethylated heterocycles. For instance, reactions with imines can lead to the formation of 3,3-difluoroazetidinones. [] Exploring the reactivity of this reagent with various electrophiles under different reaction conditions could unlock novel synthetic routes to diverse difluoromethylated heterocyclic compounds.
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